9-(2-fluorophenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
9-(2-FLUOROPHENYL)-2-(METHYLSULFANYL)-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE is a complex organic compound that belongs to the class of triazoloquinazolinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-FLUOROPHENYL)-2-(METHYLSULFANYL)-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE typically involves multi-step organic reactions. Common starting materials include 2-fluoroaniline and various sulfur-containing reagents. The synthesis may involve steps such as:
Nitration and Reduction: Nitration of 2-fluoroaniline followed by reduction to obtain the corresponding amine.
Cyclization: Formation of the triazoloquinazolinone core through cyclization reactions, often involving reagents like hydrazine or its derivatives.
Sulfur Introduction: Introduction of the methylsulfanyl group using reagents like methylthiol or dimethyl disulfide under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to enhance yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at various functional groups, potentially altering the biological activity of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield methylsulfoxide or methylsulfone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, triazoloquinazolinones are studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents. They may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine
Medicinally, compounds of this class are explored for their therapeutic potential. They may act on specific molecular targets, offering possibilities for drug development in areas like oncology, infectious diseases, and neurological disorders.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their diverse reactivity and biological activity make them versatile candidates for various applications.
Mechanism of Action
The mechanism of action of 9-(2-FLUOROPHENYL)-2-(METHYLSULFANYL)-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids, potentially affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
Triazoloquinazolines: Compounds with similar core structures but different substituents.
Quinazolinones: Lacking the triazole ring, these compounds have distinct biological activities.
Fluorophenyl Derivatives: Compounds with fluorophenyl groups but different core structures.
Uniqueness
The uniqueness of 9-(2-FLUOROPHENYL)-2-(METHYLSULFANYL)-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE lies in its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H15FN4OS |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
9-(2-fluorophenyl)-2-methylsulfanyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C16H15FN4OS/c1-23-16-19-15-18-11-7-4-8-12(22)13(11)14(21(15)20-16)9-5-2-3-6-10(9)17/h2-3,5-6,14H,4,7-8H2,1H3,(H,18,19,20) |
InChI Key |
KNBHCVQUCDMXNW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN2C(C3=C(CCCC3=O)NC2=N1)C4=CC=CC=C4F |
Origin of Product |
United States |
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